molecular formula C14H18FNO3 B2610378 (2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid CAS No. 1308952-99-9

(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid

Cat. No.: B2610378
CAS No.: 1308952-99-9
M. Wt: 267.3
InChI Key: KVFFWPPORZTCPO-ZDUSSCGKSA-N
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Description

(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid is a synthetic organic compound with a specific stereochemistry at the second carbon atom This compound features a fluorophenyl group, a propanamido group, and a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors One common approach is to begin with the synthesis of the 4-fluorophenylpropanoic acid, which can be achieved through the Friedel-Crafts acylation of fluorobenzene with propanoic acid derivatives

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or reduce the carboxylic acid to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its specific structural features.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide and carboxylic acid groups can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)propionic acid: Shares the fluorophenyl group but lacks the amide and methylbutanoic acid moieties.

    4-Fluorophenylacetic acid: Similar aromatic structure but different side chain.

    N-(4-Fluorophenyl)acetamide: Contains the amide group but with a different acyl moiety.

Uniqueness

(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(2S)-2-[3-(4-fluorophenyl)propanoylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-9(2)13(14(18)19)16-12(17)8-5-10-3-6-11(15)7-4-10/h3-4,6-7,9,13H,5,8H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFFWPPORZTCPO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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